O-(丁基)羟胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of hydroxylamine derivatives is well-documented in the provided literature. For instance, the synthesis of (aminooxy)butyl- and -hexylamines and alcohols through the Ing-Manske modification of the Gabriel synthesis is described, which introduces aliphatic amino or hydroxy groups to keto steroids . Another method for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate, demonstrating a broad functional group tolerance and direct N-O bond formation . Additionally, a facile synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine from hydroxylamine hydrochloride is reported, highlighting an improved safety profile over previous methods .

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be complex, as evidenced by the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine, which exhibits a tridentate ONO ligation-core . The crystal structures of related compounds have been determined, revealing details such as the β-anomeric nature and the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile synthesized from reactions with hydroxylamine and hydrazine has been analyzed, showing specific configurations and bond alignments .

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives with various functional groups is a key aspect of their chemical behavior. The aminooxy group, for example, is a powerful nucleophile that reacts readily with keto groups, allowing for subsequent reactions with the free amino or hydroxy group . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines also demonstrates the potential for N-O bond formation in the presence of various functional groups . Cyclocondensation reactions involving hydroxylamine derivatives can lead to the formation of new compounds with distinct structural features, as seen in the synthesis of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the aminooxy group can significantly enhance nucleophilicity . The steric effects of substituents on the perester electrophile component are important for the synthesis of less sterically hindered hydroxylamines . The crystal structures of these compounds provide insights into their solid-state properties, such as chair conformations and hydrogen-bond interactions, which can affect their solubility, stability, and reactivity .

科学研究应用

酶机制研究和抑制

羟胺衍生物,包括O-(丁基)羟胺盐酸盐,以其能够灭活或抑制多种细胞酶而闻名。这些化合物在酶研究中被用于了解酶作用机制并识别潜在的酶抑制剂。羟胺及其衍生物已经证明具有在体外灭活病毒和某些酶的能力,因此在生化研究中作为有价值的工具来探索酶功能和调控 (Gross, 1985)。

在氮循环中的作用

氮循环是环境中的一个关键过程,涉及将氮转化为生物利用的各种化学形式。羟胺衍生物在这一循环中发挥着重要作用,特别是在氧化氨为亚硝酸盐的过程中,由需氧氨氧化细菌完成。已经进行了研究以了解涉及羟胺及其转化为亚硝酸盐的酶促步骤,O-(丁基)羟胺盐酸盐可能作为研究这些反应的模型化合物。对氮循环中羟胺的研究为我们理解以氧化亚氮和氮气形式损失的氮提供了见解,有助于我们理解温室气体排放 (Soler-Jofra, Pérez, & van Loosdrecht, 2020)。

抗氧化性质和食品添加剂

羟胺衍生物的抗氧化性质已在食品保鲜的背景下得到探讨。这些化合物,包括O-(丁基)羟胺盐酸盐,可以防止油脂和短ening中的氧化恶化和变质,使其成为食品添加剂的潜在候选。对相关化合物丁基羟基苯甲酸酯(BHA)的研究为我们理解羟胺衍生物在食品应用中的抗氧化效果和安全评估提供了基础。在食品产品中使用这些化合物作为抗氧化剂可以延长货架寿命并保持食品质量 (Verhagen, Schilderman, & Kleinjans, 1991)。

化学合成和有机转化

在有机合成中,O-(丁基)羟胺盐酸盐被用作各种有机化合物的试剂和中间体。其反应性和特异性使其成为制备杂环和促进多组分反应的有价值工具。该化合物在有机转化中的实用性可通过其参与合成异噁唑酮衍生物来体现,突显了其在新合成方法的发展中的重要性 (Laroum, Boulcina, Bensouici, & Debache, 2019)。

安全和危害

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

属性

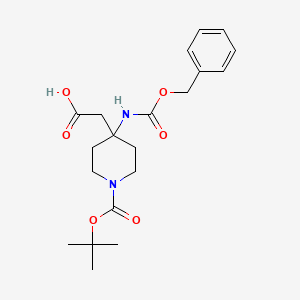

IUPAC Name |

O-butan-2-ylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFSGZYQWSOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

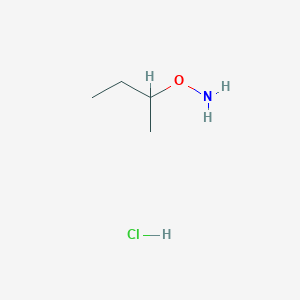

Canonical SMILES |

CCC(C)ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625594 |

Source

|

| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(butan-2-yl)hydroxylamine hydrochloride | |

CAS RN |

6084-59-9 |

Source

|

| Record name | Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。